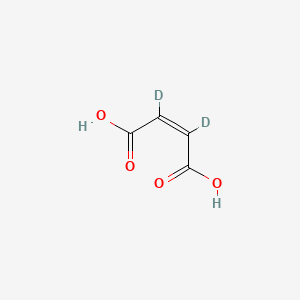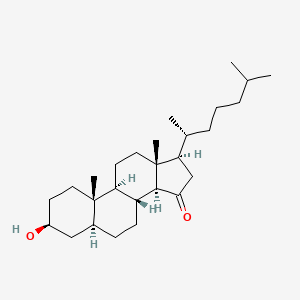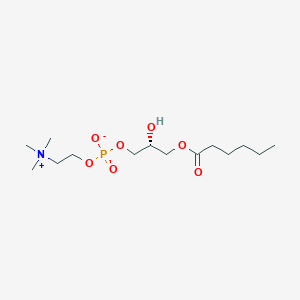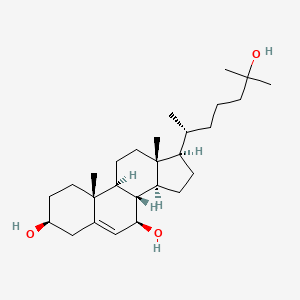
(Z)-2,3-dideuteriobut-2-enedioic acid
概要
説明
(Z)-2,3-dideuteriobut-2-enedioic acid is a deuterated derivative of maleic acid, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in understanding reaction mechanisms and pathways.
作用機序
Target of Action
Maleic Acid-2,3-d2, also known as Maleic Acid-d2, primarily targets the Glutamate Decarboxylase (GAD) in organisms such as Escherichia coli and Listeria monocytogenes . GAD is an enzyme that catalyzes the decarboxylation of glutamate to gamma-aminobutyric acid (GABA) and carbon dioxide .
Mode of Action
Maleic Acid-d2 acts as an inhibitor of the Glutamate Decarboxylase enzyme . By inhibiting this enzyme, it prevents the conversion of glutamate to GABA, thereby affecting the metabolic processes that rely on this conversion .
Biochemical Pathways
The inhibition of GAD by Maleic Acid-d2 impacts several biochemical pathways. It affects the metabolism of amino acids , particularly the arginine and proline metabolism , and the purine metabolism . It also influences the citric acid cycle . The disruption of these pathways can have downstream effects on various biological processes, including energy production and nucleotide synthesis .
Pharmacokinetics
The pharmacokinetics of Maleic Acid-d2 has been studied in rats. After administration, it was found to exhibit a linear pharmacokinetic phenomenon within the doses of 10 and 30 mg/kg . The area under the concentration versus time curve (AUC) of Maleic Acid-d2 in the kidney cortex was 5-fold higher than that in the blood, indicating a greater accumulation of the compound in the kidneys .
Result of Action
The inhibition of GAD by Maleic Acid-d2 leads to a decrease in the production of GABA, a neurotransmitter that plays a crucial role in the nervous system. This can result in various molecular and cellular effects, depending on the specific biological context .
Action Environment
The action, efficacy, and stability of Maleic Acid-d2 can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 137-140 °C . Furthermore, the compound’s action and efficacy could potentially be influenced by the pH of the environment, the presence of other substances, and the specific characteristics of the target organism .
生化学分析
Biochemical Properties
Maleic Acid-2,3-d2 interacts with several enzymes and proteins in biochemical reactions. It has been reported to inhibit Glutamate Decarboxylase (GAD) in E. coli and L. monocytogenes . This interaction suggests that Maleic Acid-2,3-d2 could play a role in modulating the activity of these enzymes, potentially affecting the metabolic pathways they are involved in .
Cellular Effects
Maleic Acid-2,3-d2 has been shown to have significant effects on cellular processes. For instance, it has been reported to compromise glutamate oxidation in the kidneys of developing rats by inhibiting glutamate dehydrogenase and α-ketoglutarate dehydrogenase activities . This suggests that Maleic Acid-2,3-d2 can influence cell function by affecting key metabolic pathways .
Molecular Mechanism
The molecular mechanism of Maleic Acid-2,3-d2 involves its interactions with biomolecules at the molecular level. As mentioned earlier, it inhibits the activity of Glutamate Decarboxylase (GAD), an enzyme crucial for glutamate oxidation . This inhibition could lead to changes in gene expression and cellular metabolism, thereby affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that Maleic Acid, the non-deuterated form, has been used as an internal standard for quantitative NMR (qNMR) purity assignments . This suggests that Maleic Acid-2,3-d2 could potentially have similar applications and stability in laboratory settings .
Metabolic Pathways
Maleic Acid-2,3-d2 is likely involved in similar metabolic pathways as Maleic Acid. Maleic Acid is an intermediate of the TCA cycle, one of the key metabolic pathways in cells . Therefore, Maleic Acid-2,3-d2 could potentially interact with enzymes or cofactors involved in this and other related metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dideuteriobut-2-enedioic acid typically involves the deuteration of maleic acid. One common method is the catalytic hydrogenation of maleic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
While the industrial production of this compound is not widely documented, it would likely follow similar principles to laboratory synthesis but on a larger scale. This would involve the use of industrial reactors and deuterium gas, with careful control of reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
(Z)-2,3-dideuteriobut-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of fumaric acid.
Reduction: Reduction reactions can convert it back to deuterated succinic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alcohols (for esterification) and amines (for amidation) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Deuterated fumaric acid.
Reduction: Deuterated succinic acid.
Substitution: Deuterated esters and amides.
科学的研究の応用
(Z)-2,3-dideuteriobut-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways involving maleic acid derivatives.
Medicine: Potential use in drug development and metabolic studies.
Industry: Can be used in the synthesis of deuterated compounds for various applications.
類似化合物との比較
Similar Compounds
Maleic Acid: The non-deuterated parent compound.
Fumaric Acid: The trans isomer of maleic acid.
Succinic Acid: The fully reduced form of maleic acid.
Uniqueness
(Z)-2,3-dideuteriobut-2-enedioic acid is unique due to its isotopic labeling, which provides distinct advantages in scientific studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms with greater precision and can help in the development of deuterated drugs with improved pharmacokinetic properties.
特性
IUPAC Name |
(Z)-2,3-dideuteriobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1D,2D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-PBKRRWIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)


![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)



